molecular formula C13H15ClO2Si B8372709 Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate

Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate

Cat. No. B8372709
M. Wt: 266.79 g/mol
InChI Key: MQUKOEMCVINOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09376422B2

Procedure details

A suspension of potassium carbonate (5.0 g, 36 mmol) in methanol (20 ml) was stirred under nitrogen whilst adding a solution of methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate (4.8 g, 18.0 mmol) in methanol (50 ml). The resulting mixture was stirred at 20° C. for 2 hours. The reaction mixture was filtered, and the solid washed with methanol. The filtrate was concentrated in-vacuo and then re-dissolved in methanol (50 ml) and carefully treated with acetyl chloride (4.0 ml). The reaction mixture was stirred overnight and concentrated in-vacuo. TBME (50 ml) was added to the residue and the resulting suspension filtered. The filtrate was washed with a saturated solution of NaHCO3 (40 ml). The layers were separated and the aqueous phase was extracted with TBME (3×40 ml). The combined organics were dried over MgSO4, filtered and concentrated in-vacuo. The crude residue was purified by flash column chromatography (50 g Isolute cartridge, 0-10% TBME:Heptanes) to give the title compound (1.2 g, 33%) as a white solid. LC-MS 93%, m/z=194.9, 196.9; 1H NMR (500 MHz, Chloroform-d) δ ppm 7.94 (s, 1H), 7.56 (d, J=8.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.44 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:18]#[C:19][Si](C)(C)C)=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14]>CO>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([C:18]#[CH:19])=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 20° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
carefully treated with acetyl chloride (4.0 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
ADDITION
Type
ADDITION
Details
TBME (50 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
WASH
Type
WASH
Details
The filtrate was washed with a saturated solution of NaHCO3 (40 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with TBME (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (50 g Isolute cartridge, 0-10% TBME:Heptanes)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.